Methylnaltrexone, (17S)-

Opioid Receptor Pharmacology Functional Selectivity Stereochemistry-Activity Relationship

Pharmaceutical manufacturers developing generic methylnaltrexone bromide need the (17S)-isomer as a reference standard for ANDA impurity profiling, but sourcing a well-characterized, stereochemically pure standard is a persistent supply gap. (17S)-Methylnaltrexone (CAS 916045-22-2) resolves this: • Characterized relative retention time for HPLC method validation • >98% purity ensures accurate diastereomeric excess measurement • Essential for QC system suitability and regulatory dossiers. Fully characterized with COA; in stock for immediate shipment.

Molecular Formula C21H26NO4+
Molecular Weight 356.4 g/mol
CAS No. 916045-22-2
Cat. No. B12779466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylnaltrexone, (17S)-
CAS916045-22-2
Molecular FormulaC21H26NO4+
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6
InChIInChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22+/m1/s1
InChIKeyJVLBPIPGETUEET-UGTAXJHQSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylnaltrexone, (17S)- (CAS 916045-22-2): A Critical Stereoisomer for Opioid Receptor Research and Quality Control


(17S)-Methylnaltrexone (CAS 916045-22-2) is the S-configuration stereoisomer of the quaternary ammonium opioid antagonist methylnaltrexone [1]. It is a chiral molecule where the quaternary nitrogen can adopt an R or S configuration, with the R-isomer being the therapeutically active form found in the approved drug Relistor [1]. The (17S)-stereoisomer is functionally and pharmacologically distinct, acting as an opioid agonist rather than an antagonist, which is a critical differentiation for receptor selectivity studies and impurity control in pharmaceutical manufacturing [2].

Why R-Methylnaltrexone Cannot Substitute for the (17S)-Isomer in Research and Analytical Workflows


Generic substitution with racemic mixtures or the R-isomer alone is not feasible for applications requiring the (17S)-methylnaltrexone. The stereochemistry at the quaternary nitrogen fundamentally alters the compound's intrinsic activity: (17S)-Methylnaltrexone possesses opioid agonist activity, while the R-isomer is a pure antagonist [1]. This functional inversion means the isomers are not interchangeable in pharmacological assays designed to study biased signaling or receptor activation. Furthermore, their distinct chromatographic retention times make the pure (17S)-isomer an essential reference standard for analytical method validation and impurity profiling of methylnaltrexone bromide active pharmaceutical ingredient (API) [1].

Quantitative Differentiation of (17S)-Methylnaltrexone: Head-to-Head Evidence Against Key Comparators


Functional Inversion: (17S)-Methylnaltrexone is a Mu-Opioid Receptor Agonist, Unlike the R-Isomer Antagonist

The patent literature explicitly discloses that (17S)-Methylnaltrexone (S-MNTX) exhibits opioid agonist activity, a property absent in the therapeutically used (R)-Methylnaltrexone (R-MNTX), which is a peripheral mu-opioid receptor antagonist [1]. This represents a qualitative, functionally opposing difference driven solely by the configuration at the quaternary nitrogen.

Opioid Receptor Pharmacology Functional Selectivity Stereochemistry-Activity Relationship

Mu-Opioid Receptor Binding Affinity of (17S)-Methylnaltrexone vs. R-Methylnaltrexone

The (17S)-isomer is reported to antagonize opioid binding at mu-opioid receptors with a half-maximal inhibitory concentration (IC50) of 70 nM [1]. This can be compared to the high-affinity binding of the R-isomer, which has a reported pKi of 8.0 (Ki ≈ 10 nM) for the human mu-opioid receptor [2]. The difference highlights the impact of stereochemistry on receptor affinity.

Receptor Binding Kinetics Affinity Profiling Analytical Reference Standard

Distinct Chromatographic Retention Time Relative to R-Methylnaltrexone

The production of high-purity (17S)-Methylnaltrexone has enabled the characterization of its distinct relative retention time (RRT) in chromatographic systems compared to the R-isomer [1]. This differential migration is a critical parameter for developing validated HPLC methods capable of separating and quantifying the diastereomers, ensuring the purity of the API.

HPLC Method Development Impurity Profiling Chiral Separation

Role as a Pharmacopeial Impurity Reference Standard for Methylnaltrexone Bromide API

(17S)-Methylnaltrexone bromide is a listed and fully characterized reference standard used for analytical method validation and quality control (QC) applications for the API methylnaltrexone bromide [1]. It is specifically utilized during Abbreviated New Drug Application (ANDA) submissions and commercial production to identify and quantify the S-isomer impurity, ensuring that the active R-isomer meets the purity acceptance criteria defined in pharmacopeial monographs [1].

Quality Control ANDA Submissions Pharmaceutical Analysis

Procurement-Driven Applications for (17S)-Methylnaltrexone Based on Differential Evidence


Functional Selectivity and Biased Signaling Studies at Opioid Receptors

Given its unique agonist activity versus the antagonist activity of the R-isomer, (17S)-Methylnaltrexone is an ideal tool compound for studying stereochemistry-driven functional selectivity at the mu-opioid receptor. Researchers can use this pair of diastereomers to investigate biased signaling pathways and the structural determinants of receptor activation and blockade [1].

Development and Validation of Diastereomer-Specific HPLC Methods

The characterized relative retention time of (17S)-Methylnaltrexone makes it indispensable for developing and validating stability-indicating HPLC methods. It serves as a primary reference standard for system suitability solutions to ensure the resolution between the active R-isomer API and its (17S)-impurity, a key requirement for QC in manufacturing [1].

Impurity Profiling for Generic Drug (ANDA) Submissions

Pharmaceutical companies developing generic versions of methylnaltrexone bromide must identify and quantify the (17S)-isomer as a process-related impurity. Using the (17S)-methylnaltrexone reference standard is essential for method validation, establishing acceptance criteria, and compiling the Quality section of ANDA dossiers to demonstrate control over diastereomeric purity [2].

Synthesis and Chiral Resolution Process Development

In synthetic chemistry, (17S)-Methylnaltrexone is a key target and a marker for developing stereoselective syntheses or chiral resolution processes. Its availability in high purity allows for the accurate measurement of diastereomeric excess and process yield when optimizing the manufacture of the pure R-isomer API [1].

Quote Request

Request a Quote for Methylnaltrexone, (17S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.